

Technical Support Center: Lyophilized L-Methionyl-L-Histidine (Met-His)

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Compound of Interest

Compound Name: Met-His

Cat. No.: B15598491

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This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing lyophilized L-Methionyl-L-Histidine (**Met-His**). The following information is compiled to ensure the integrity, stability, and optimal performance of your **Met-His** dipeptide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for lyophilized **Met-His**?

A1: For long-term storage, lyophilized **Met-His** should be kept at -20°C or, for extended periods (beyond 6 months), at -80°C.[1][2] It is crucial to store the peptide in a tightly sealed container in a desiccated environment to protect it from moisture.[2] Additionally, shielding the product from light is recommended to prevent potential degradation.[1]

Q2: How should I handle lyophilized **Met-His** upon receiving it?

A2: Upon receipt, it is best practice to store the lyophilized peptide at the recommended low temperature, especially if it will not be used immediately.[1] Although many lyophilized peptides are stable at room temperature for several days to weeks, colder storage is always preferable for maintaining long-term stability.[1] Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation from forming on the cold peptide, as moisture can significantly degrade the product.

Q3: What are the main degradation pathways for a dipeptide containing Methionine and Histidine?

A3: Peptides containing Methionine (Met) and Histidine (His) are susceptible to specific degradation pathways. Methionine is prone to oxidation, where the thioether side chain can be oxidized to a sulfoxide and then to a sulfone.[3] Histidine can also be susceptible to oxidation. Therefore, minimizing exposure to air and using oxygen-free solvents for reconstitution is advisable.[3] General peptide degradation can also occur through hydrolysis if exposed to moisture.

Q4: What is the recommended procedure for reconstituting lyophilized **Met-His**?

A4: To reconstitute lyophilized **Met-His**, use a sterile, high-purity solvent. The choice of solvent will depend on the peptide's properties and the intended application. For many peptides, sterile distilled water is a good starting point.[4] If solubility is an issue, a small amount of an acidic solvent like dilute acetic acid may be used for a peptide with basic residues like Histidine.[3] For peptides containing oxidation-prone residues like Methionine, it is recommended to use an oxygen-free solvent.[3] After adding the solvent, gently swirl or rotate the vial to dissolve the peptide, avoiding vigorous shaking which can cause aggregation.[5]

Q5: How should I store **Met-His** once it is in solution?

A5: Peptide solutions are significantly less stable than their lyophilized form.[1] For short-term storage (up to one week), the solution can be kept at 4°C.[2] For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][6] Peptides containing residues like Methionine have a shorter shelf life in solution.[5]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Difficulty Dissolving the Peptide	The peptide may have formed secondary structures or aggregates. The solvent may not be optimal.	Try gentle sonication to aid dissolution, but be cautious as it can generate heat and potentially degrade the peptide. ^[3] If the peptide has a net basic charge due to the Histidine residue, try a dilute acidic solution (e.g., 1-10% acetic acid). ^[3] For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary, but check for compatibility with your experiment. ^[3]
Visible Particles or Cloudiness After Reconstitution	The peptide may not be fully dissolved or could be aggregated. The reconstitution solvent may be contaminated.	Ensure the peptide has had sufficient time to dissolve; some may take longer. Gentle agitation can help. Use only sterile, high-purity solvents for reconstitution. If the issue persists, the peptide may have degraded, and a new vial should be used.
Inconsistent Experimental Results	The peptide may have degraded due to improper storage or handling. Inaccurate quantification of the peptide. Repeated freeze-thaw cycles of the stock solution.	Always follow the recommended storage and handling procedures. Ensure accurate quantification of the peptide after reconstitution. Aliquot stock solutions to minimize freeze-thaw cycles. ^{[1][6]}
Loss of Biological Activity	The peptide has degraded due to oxidation, hydrolysis, or	Store the lyophilized peptide under desiccated conditions

other chemical modifications.

and at low temperatures.[2]

Reconstitute in oxygen-free

solvents.[3] Avoid repeated

freeze-thaw cycles.[1][6]

Prepare fresh solutions for

critical experiments whenever

possible.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability and solubility data for L-Methionyl-L-Histidine, the following tables provide generalized data for peptides. Researchers should use this as a guideline and perform their own stability and solubility tests for their specific experimental conditions.

Table 1: Recommended Storage Conditions for Peptides

Form	Temperature	Duration	Key Considerations
Lyophilized	Room Temperature	Several days to weeks	For short-term shipping and handling. [1]
4°C	Short-term	Acceptable for immediate use.[1]	
-20°C	Up to 6 months (Short-term)	Standard long-term storage.[2]	
-80°C	Beyond 6 months (Long-term)	Recommended for maximum stability.[1] [2]	
In Solution	4°C	Up to 1 week	For readily accessible working solutions.[2]
-20°C	Up to 3-4 months	Aliquoting is essential to avoid freeze-thaw cycles.[1]	
-80°C	Up to 1 year	Best for long-term storage of reconstituted peptide. [1]	

Table 2: General Solubility Guidelines for Peptides

Peptide Characteristic	Recommended Initial Solvent	Alternative Solvents
Contains Basic Amino Acids (e.g., Histidine)	Sterile Water	Dilute Acetic Acid (1-10%)[3]
Contains Acidic Amino Acids	Sterile Water	Dilute Ammonium Hydroxide (1-10%) or basic buffer (pH up to 8)[3]
Contains Hydrophobic Amino Acids	Sterile Water with gentle sonication	Small amounts of DMSO, DMF, or Acetonitrile[3]
Prone to Oxidation (e.g., Methionine)	Oxygen-free sterile water or buffer[3]	Degassed solvents[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Met-His

Objective: To properly dissolve lyophilized **Met-His** for use in experiments.

Materials:

- Vial of lyophilized **Met-His**
- Sterile, oxygen-free, high-purity water or appropriate buffer
- Sterile, non-pyrogenic pipette tips and micropipette
- Vortex mixer (optional)
- Centrifuge for vials (optional)

Procedure:

- Allow the vial of lyophilized **Met-His** to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial.
- Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

- Carefully open the vial.
- Using a sterile pipette tip, add the calculated volume of the chosen solvent to the vial to achieve the desired concentration.
- Close the vial and gently swirl or rock it to dissolve the peptide. Avoid vigorous shaking or vortexing to prevent peptide aggregation.
- If the peptide does not dissolve readily, let it stand at room temperature for a few minutes with occasional gentle agitation.
- Once fully dissolved, the **Met-His** solution is ready for use or for aliquoting and storage.

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the reconstituted **Met-His**.

Materials:

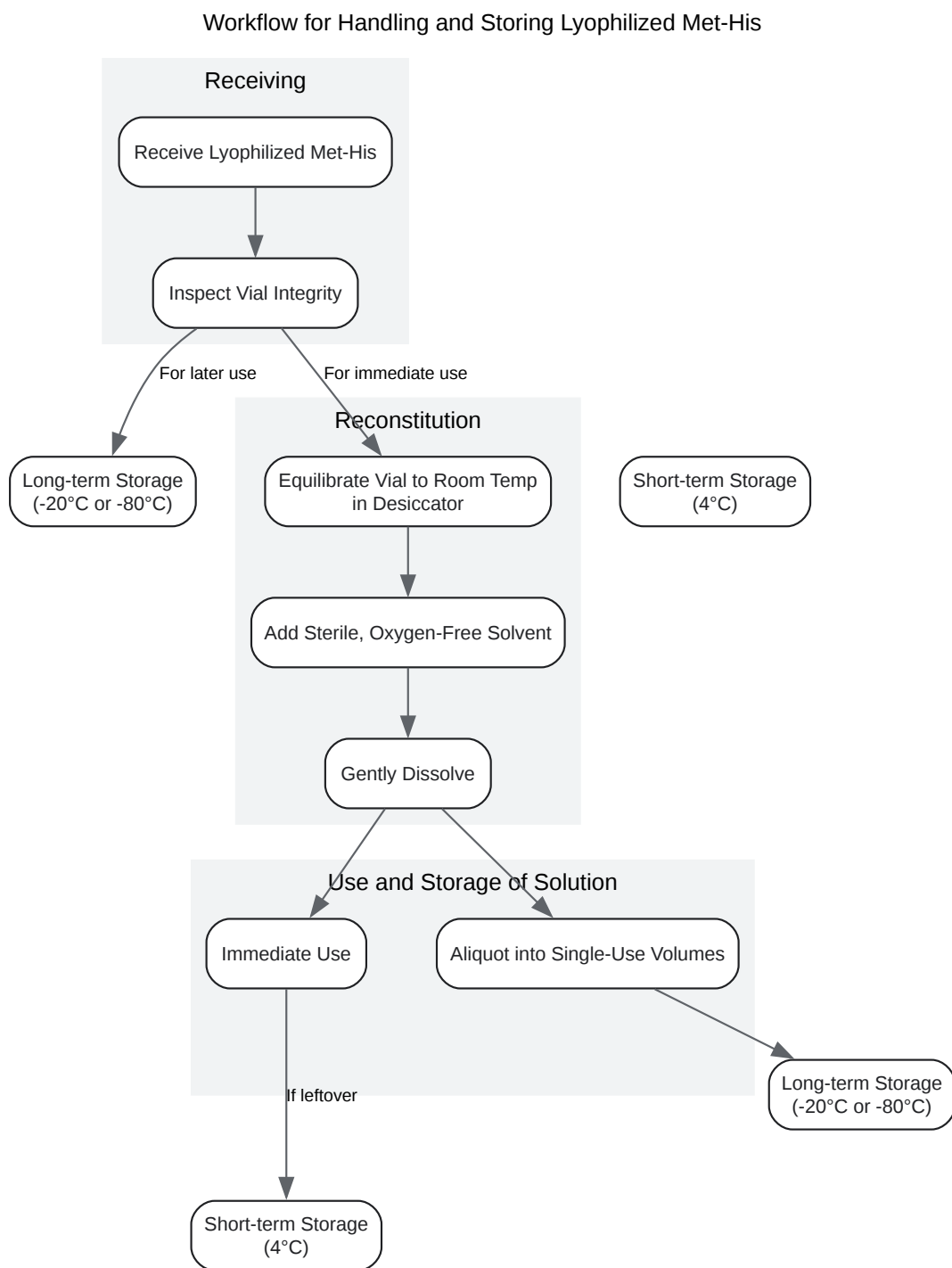
- Reconstituted **Met-His** solution
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- HPLC vials

Procedure:

- Prepare the mobile phases and degas them.
- Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

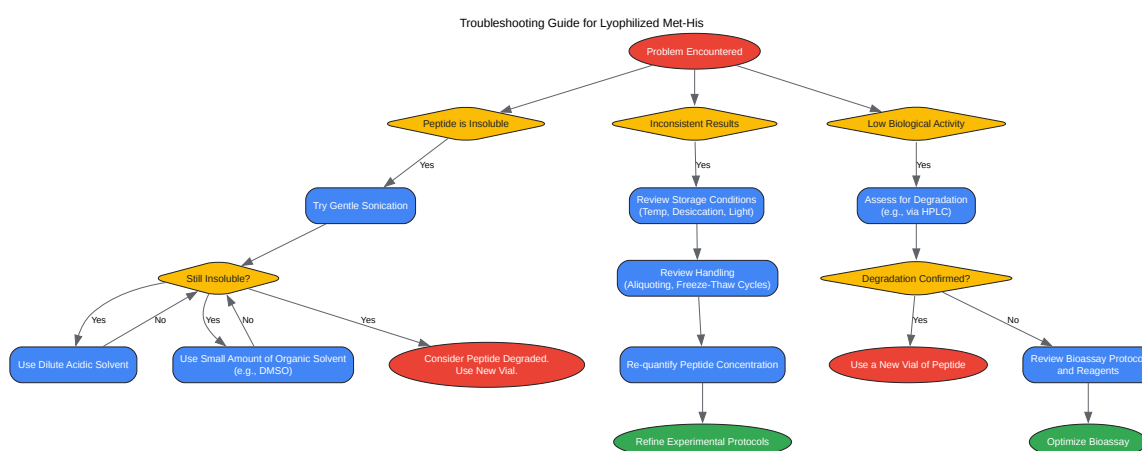
- Prepare a dilute sample of the reconstituted **Met-His** in an HPLC vial (e.g., 1 mg/mL).
- Inject a suitable volume of the sample (e.g., 10 μ L) onto the column.
- Run a linear gradient to elute the peptide (e.g., 5% to 95% Mobile Phase B over 30 minutes).
- Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
- Analyze the resulting chromatogram. The purity of the **Met-His** can be calculated as the area of the main peak relative to the total area of all peaks. A high-purity sample should exhibit a single major peak.

Visualizations



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Caption: Workflow for Handling and Storing Lyophilized **Met-His**.



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Caption: Troubleshooting Decision Tree for Lyophilized **Met-His**.

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